molecular formula C14H14O2 B13597113 (S)-1-(2-Phenoxyphenyl)ethan-1-ol

(S)-1-(2-Phenoxyphenyl)ethan-1-ol

Cat. No.: B13597113
M. Wt: 214.26 g/mol
InChI Key: ONJFOAUWTFCJFM-NSHDSACASA-N
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Description

(S)-1-(2-Phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Phenoxyphenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (S)-1-(2-Phenoxyphenyl)ethanone. This can be achieved using chiral catalysts or reagents that induce asymmetry in the reduction process. Commonly used methods include:

    Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes.

    Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired optical purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Phenoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, Sodium Borohydride (NaBH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).

Major Products Formed

    Oxidation: (S)-1-(2-Phenoxyphenyl)ethanone.

    Reduction: (S)-1-(2-Phenoxyphenyl)ethane.

    Substitution: (S)-1-(2-Phenoxyphenyl)ethyl halides or tosylates.

Scientific Research Applications

(S)-1-(2-Phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Phenoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenyl groups can engage in π-π stacking and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

(S)-1-(2-Phenoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:

    ®-1-(2-Phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-(2-Phenoxyphenyl)ethanone: The oxidized form, lacking the hydroxyl group, which may have different reactivity and applications.

    1-(2-Phenoxyphenyl)ethane: The fully reduced form, which may have different physical and chemical properties.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(1S)-1-(2-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1

InChI Key

ONJFOAUWTFCJFM-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)O

Origin of Product

United States

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